molecular formula C24H22N4O2 B6027029 2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide

2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide

Cat. No. B6027029
M. Wt: 398.5 g/mol
InChI Key: LULSKHIYHQTDLR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy and amino groups, which can significantly affect the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and methoxy and phthalazinyl substituents. These groups can participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The specific reactions that this compound can undergo would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics .

Mechanism of Action

2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide/ZK 222584 works by inhibiting the activity of VEGFR tyrosine kinase, which is a key regulator of angiogenesis. By blocking the activity of VEGFR, this compound/ZK 222584 prevents the formation of new blood vessels, which in turn inhibits the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound/ZK 222584 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide/ZK 222584 in lab experiments is its specificity for VEGFR tyrosine kinase. This makes it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, one limitation of using this compound/ZK 222584 is its relatively short half-life, which can make it difficult to achieve sustained inhibition of VEGFR activity in vivo.

Future Directions

There are several future directions for research on 2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide/ZK 222584. One area of interest is the development of more potent and selective inhibitors of VEGFR tyrosine kinase. Another area of interest is the use of this compound/ZK 222584 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the use of this compound/ZK 222584 in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide/ZK 222584 involves several steps, including the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone, which is then reacted with 2-chloro-5-nitrobenzoic acid to form this compound.

Scientific Research Applications

2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide/ZK 222584 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. In preclinical studies, this compound/ZK 222584 has been shown to inhibit the growth of various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

2-methoxy-N-methyl-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15-8-10-16(11-9-15)22-18-6-4-5-7-19(18)23(28-27-22)26-17-12-13-21(30-3)20(14-17)24(29)25-2/h4-14H,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULSKHIYHQTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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